molecular formula C9H14N2O2 B13298543 6-Isopropoxy-2-methoxypyridin-3-amine

6-Isopropoxy-2-methoxypyridin-3-amine

Cat. No.: B13298543
M. Wt: 182.22 g/mol
InChI Key: UBPBWHDNXAJLDY-UHFFFAOYSA-N
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Description

6-Isopropoxy-2-methoxypyridin-3-amine is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyridine, characterized by the presence of isopropoxy and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-methoxypyridin-3-amine typically involves the introduction of isopropoxy and methoxy groups to a pyridine ring. One common method is the reaction of 6-methoxypyridin-3-amine with isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-2-methoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

6-Isopropoxy-2-methoxypyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with proteins or nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropoxy-2-methoxypyridin-3-amine is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical properties. These groups influence its solubility, reactivity, and potential interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-methoxy-6-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H14N2O2/c1-6(2)13-8-5-4-7(10)9(11-8)12-3/h4-6H,10H2,1-3H3

InChI Key

UBPBWHDNXAJLDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=C(C=C1)N)OC

Origin of Product

United States

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